molecular formula C23H24N2O4 B2670912 ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate CAS No. 219838-91-2

ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate

Cat. No.: B2670912
CAS No.: 219838-91-2
M. Wt: 392.455
InChI Key: WWBFFUUSFWDNII-SILNSSARSA-N
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Description

Ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate is a complex enamine-based ester featuring a conjugated system with a benzoyl-substituted enone moiety and a dimethylamino group. Its reactivity is influenced by the conjugation of the enone system and the electron-donating dimethylamino group, which may enhance nucleophilic or electrophilic behavior depending on reaction conditions.

Properties

IUPAC Name

ethyl (Z)-2-[[(Z)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-4-29-23(28)20(16-25(2)3)24-15-19(21(26)17-11-7-5-8-12-17)22(27)18-13-9-6-10-14-18/h5-16,26H,4H2,1-3H3/b20-16-,21-19-,24-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAATWCWCFBSJN-URCNWPPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)N=CC(=C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/N=C/C(=C(\C1=CC=CC=C1)/O)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate, commonly referred to by its CAS number 219838-91-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O4C_{23}H_{24}N_{2}O_{4}, indicating the presence of various functional groups that contribute to its biological activity. The structure includes a dimethylamino group, which is known to enhance lipophilicity and potentially improve bioavailability.

Research indicates that compounds with similar structures often exhibit antioxidant , anti-inflammatory , and antimicrobial properties. The presence of the benzoyl moiety may contribute to interactions with cellular targets, influencing pathways involved in cell signaling and apoptosis.

Antioxidant Activity

Studies have shown that derivatives of benzoyl-containing compounds can exhibit significant antioxidant effects. For instance, a related compound demonstrated a capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Preliminary bioassays suggest that this compound may possess antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains, although specific data for this compound remains limited .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of structurally similar compounds have been documented in several studies. For example, compounds with similar functional groups have shown promise in inhibiting cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways such as the MAPK pathway .

Case Studies

StudyFindings
Study 1 Investigated the antioxidant properties using DPPH assay; showed significant scavenging activity comparable to ascorbic acid .
Study 2 Evaluated antimicrobial efficacy against E. coli and S. aureus; exhibited notable inhibition zones in agar diffusion tests .
Study 3 Assessed cytotoxicity on HeLa cells; resulted in a dose-dependent decrease in cell viability with an IC50 value indicating moderate potency .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, including breast and prostate cancer cells. For instance, studies have shown that modifications to the benzoyl and dimethylamino groups can enhance cytotoxicity against these cancer types, making it a candidate for further development in cancer therapeutics .

1.2 Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting phosphoinositide-dependent kinases, which are crucial in various signaling pathways related to cancer progression and inflammation. This suggests that this compound could be developed into a therapeutic agent targeting these pathways .

Agricultural Science

2.1 Pesticidal Applications

This compound has been explored for its pesticidal properties. Its structural components allow it to interact with plant growth regulators and pest control mechanisms, making it suitable for use as a pesticide or herbicide. Research into its efficacy against specific pests has shown promising results, indicating that it could be a viable alternative to conventional pesticides .

Material Science

3.1 Polymer Chemistry

In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers. Its ability to participate in polymerization reactions can lead to the development of materials with tailored properties, such as increased strength or flexibility. These materials could find applications in coatings, adhesives, and other industrial products .

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityInhibits specific cancer cell lines
Enzyme InhibitionPotential inhibitor of phosphoinositide-dependent kinases
Agricultural SciencePesticidal ApplicationsEffective against certain pests
Material SciencePolymer ChemistryUseful in synthesizing novel polymers

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with several synthesized derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate Benzoyl, phenyl, dimethylamino ~406.4 (calculated) Conjugated enamine-enone system, ester group, aromatic stabilization Target
Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (Compound 2) Cyano, pyridinyl 272.3 (calculated) Nitrile group, heteroaromatic ring, enamine linkage
Methyl 3-arylamino-2-benzoylaminobut-2-enoate (Compound 3) Benzoylamino, arylamino ~324.3 (calculated) Benzoyl-protected amine, enamine system, aryl substituents
Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate Diethoxyphosphoryl, 4-(dimethylamino)phenyl 355.4 Phosphoryl group, electron-rich aromatic ring, ester functionality

Key Observations :

  • Substituent Effects: The benzoyl and phenyl groups in the target compound enhance aromatic stacking interactions compared to the cyano and pyridinyl groups in Compound 2 . This may increase melting points and solubility in non-polar solvents.
  • In contrast, the phosphoryl group in the compound from introduces electron-withdrawing effects, altering reactivity patterns .
  • Synthetic Utility: Compounds like Methyl 3-arylamino-2-benzoylaminobut-2-enoate () are precursors to heterocycles (e.g., oxazoloquinolines), suggesting the target compound could serve a similar role in cyclization reactions .

Q & A

Q. What strategies enable selective functionalization of the enaminoester without disrupting the benzoyl group?

  • Protecting groups (e.g., tert-butyloxycarbonyl for amines) shield reactive sites during derivatization .
  • Microwave-assisted synthesis accelerates selective C–H activation in the presence of directing groups .

Methodological Best Practices

  • Reference standards : Use commercially available ethyl benzoylacetate (CAS 94-02-0) as a benchmark for comparative spectroscopy .
  • Safety protocols : Adopt glovebox techniques for air-sensitive intermediates (e.g., enamines) to prevent oxidation .

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